Cas no 610798-31-7 (Icotinib)
Icotinib structure
Product Name:Icotinib
N.o CAS:610798-31-7
MF:C22H21N3O4
MW:391.419845342636
MDL:MFCD22124501
CID:837860
PubChem ID:22024915
Update Time:2025-04-19
Icotinib Propriedades químicas e físicas
Nomes e Identificadores
-
- Icotinib
- BPI-2009
- ConMana
- N-(3-ETHYNYLPHENYL)-7,8,10,11,13,14-HEXAHYDRO[1,4,7,10]TETRAOXACYCLODODECINO[2,3-G]QUINAZOLIN-4-AMINE
- (1,4,7,10)Tetraoxacyclododecino(2,3-g)quinazolin-4-amine,N-(3-ethynylphenyl)-7,8,10,11,13,14-hexahydro
- BPI-2009H
- icotinib,BPI-2009H
- Lcotinib
- UNII-9G6U5L461Q
- N-(3-Ethynylphenyl)-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4-amine
- BPI2009
- 9G6U5L461Q
- Icotinib(Lcotinib)
- GTPL7641
- QQLKULDARVNMAL-UHFFFAOYSA-N
- HMS3651F12
- BCP21716
- BPI 2009
- BDBM50391089
- 2468AH
- s2922
- NCGC00386224-06
- DA-33567
- DB11737
- N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine
- 5108B
- 4-((3-ethynylphenyl)amino)-6,7-benzo-12-crown-4-quinazoline
- (3-ethynyl-phenyl)-(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diazacyclododeca[b]naphthalen-4-yl)-amine
- N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazolin-4-amine
- DTXSID20209952
- CHEMBL2087361
- (1,4,7,10)Tetraoxacyclododecino(2,3-g)quinazolin-4-amine, N-(3-ethynylphenyl)-7,8,10,11,13,14-hexahydro-
- SCHEMBL5843603
- AS-55948
- CCG-264757
- SW219698-1
- (3-Ethynyl-phenyl)(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diazacyclododeca[b]naphthalen-4-yl)-amine
- GLXC-10562
- N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.0^{14,19]icosa-1(12),13,15,17,19-pentaen-18-amine
- BRD-K31698212-001-02-9
- Q16868421
- EX-A306
- D11251
- NSC800770
- MFCD22124501
- C22H21N3O4
- HY-15164A
- DTXCID70132443
- AC-32044
- NS00072579
- N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca(2,3-g)quinazolin-4-amine
- 610798-31-7
- ICOTINIB [WHO-DD]
- AKOS030231301
- NSC-800770
- SB16602
-
- MDL: MFCD22124501
- Inchi: 1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)
- Chave InChI: QQLKULDARVNMAL-UHFFFAOYSA-N
- SMILES: O1CCOCCOCCOC2C=C3C(C(=NC=N3)NC3C=CC=C(C#C)C=3)=CC1=2
Propriedades Computadas
- Massa Exacta: 391.15300
- Massa monoisotópica: 391.15320616g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 3
- Complexidade: 553
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 74.7
- XLogP3: 3.1
Propriedades Experimentais
- Densidade: 1.31
- Ponto de ebulição: 581.3±50.0°C at 760 mmHg
- Ponto de Flash: 305 ºC
- PSA: 74.73000
- LogP: 3.23210
Icotinib Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302
- Declaração de Advertência: P280-P305+P351+P338
- Condição de armazenamento:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
Icotinib Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S2922-10mM (1mL in DMSO) |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 10mM (1mL in DMSO) |
¥3443.97 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2922-10mg |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 10mg |
¥3026.47 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2922-50mg |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 50mg |
¥8763.3 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2922-200mg |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 200mg |
¥20229.3 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024277-10mg |
Icotinib,99% |
610798-31-7 | 99% | 10mg |
¥2670 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024277-5mg |
Icotinib,99% |
610798-31-7 | 99% | 5mg |
¥1669 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024277-50mg |
Icotinib,99% |
610798-31-7 | 99% | 50mg |
¥7787 | 2024-05-22 | |
| ChemScence | CS-2017-5mg |
Icotinib |
610798-31-7 | 99.79% | 5mg |
$77.0 | 2022-04-27 | |
| ChemScence | CS-2017-10mg |
Icotinib |
610798-31-7 | 99.79% | 10mg |
$110.0 | 2022-04-27 | |
| ChemScence | CS-2017-50mg |
Icotinib |
610798-31-7 | 99.79% | 50mg |
$319.0 | 2022-04-27 |
Icotinib Literatura Relacionada
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
610798-31-7 (Icotinib) Produtos relacionados
- 183321-74-6(Erlotinib)
- 183320-15-2(Desmethyl Erlotinib Acetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornecedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
NewCan Biotech Limited
Membro Ouro
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel